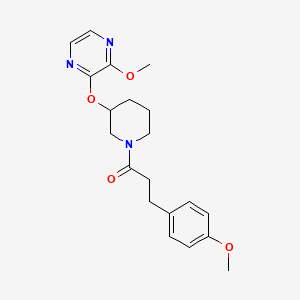

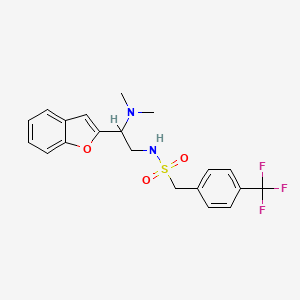

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile, also known as FMN, is a chemical compound consisting of a 4-fluorophenyl group, a 4-methoxyphenoxy group, and a nicotinonitrile group. It has been studied extensively for its potential applications in various scientific research fields, including pharmaceuticals, biochemistry, and physiology. The synthesis of FMN is relatively straightforward and the compound has been widely used in laboratory experiments due to its unique properties.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

Research on similar nicotinonitrile derivatives, such as 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, highlights their interesting crystal structures and molecular interactions. These studies reveal non-planar molecular structures with varied dihedral angles, weak intramolecular interactions, and π–π interactions significant in the crystal formation (Chantrapromma et al., 2009)[https://consensus.app/papers/64bromophenyl2ethoxy44ethoxyphenylnicotinonitrile-chantrapromma/b6de905d326f56afa162642fa16a06f2/?utm_source=chatgpt].

Photophysical Properties

Nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have been investigated for their photophysical properties. These compounds exhibit good absorption and fluorescence properties, showing potential as blue light-emitting materials (Ahipa et al., 2014)[https://consensus.app/papers/2methoxy64methoxyphenyl4ptolylnicotinonitrile-ahipa/4f8b5eae913d50a29697e595c02fb4b1/?utm_source=chatgpt].

Dye-Sensitized Solar Cells Application

In the field of renewable energy, nicotinonitrile derivatives have been explored for their application in dye-sensitized solar cells (DSSCs). A study on 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile demonstrated its use as a co-sensitizer dye in DSSCs, enhancing the efficiency significantly (Hemavathi et al., 2019)[https://consensus.app/papers/2methoxy46bis44nitrostyrylphenylnicotinonitrile-hemavathi/f2885b4d4d875607b6aa04d234fa768b/?utm_source=chatgpt].

Antimicrobial Activity

Some nicotinonitrile derivatives have shown promise in antimicrobial applications. For example, certain synthesized nicotinonitrile compounds demonstrated significant antimicrobial activity against various bacteria and fungi (Guna et al., 2015)[https://consensus.app/papers/synthesis-antimicrobial-activity-guna/de412434465158e78e6a2b80674ceffe/?utm_source=chatgpt].

Corrosion Inhibition

Nicotinonitrile compounds have also been evaluated as corrosion inhibitors. They have been found effective in protecting metals like steel in corrosive environments, showcasing their potential in industrial applications (Singh et al., 2016)[https://consensus.app/papers/nicotinonitriles-corrosion-inhibitors-mild-steel-singh/887182f6a42f5413b4624a99c7da0a74/?utm_source=chatgpt].

Anticancer Potential

Research into nicotinonitrile derivatives has uncovered their potential in cancer treatment. Novel nicotinonitrile derivatives have exhibited strong antiproliferative activity, inducing apoptosis and inhibiting tyrosine kinase in cancer cell lines (El-Hashash et al., 2019)[https://consensus.app/papers/novel-nicotinonitrile-derivatives-bearing-imino-elhashash/21c5a2a1d73f5f3cbfbea5b3b1f938eb/?utm_source=chatgpt].

Proton Exchange Membranes

In the context of fuel cells, nicotinonitrile compounds have been used in the development of comb-shaped poly(arylene ether sulfone)s, serving as effective proton exchange membranes. These membranes exhibited high proton conductivity, crucial for efficient fuel cell operation (Kim et al., 2008)[https://consensus.app/papers/combshaped-polyarylene-ether-sulfones-proton-exchange-kim/6917e5160e82522b9a9a1d787dac9377/?utm_source=chatgpt].

Fluorescent Probes

Nicotinonitrile derivatives have been used to create fluorescent probes for sensing pH changes and metal cations. Their sensitivity to pH and selectivity make them valuable tools in analytical chemistry (Tanaka et al., 2001)[https://consensus.app/papers/application-tanaka/7921f6d4f96e5c1594e22656796c2c68/?utm_source=chatgpt].

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O2/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTRMFRXCBTNBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2375477.png)

![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)

![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)

![3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2375483.png)

![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)

![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2375488.png)

![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)

![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)